molecular formula C10H8BrNO3 B3038266 3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid CAS No. 843664-90-4

3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid

Cat. No.: B3038266
CAS No.: 843664-90-4
M. Wt: 270.08 g/mol
InChI Key: DSNFUZCLEZJCRN-AATRIKPKSA-N
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Description

3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid is an organic compound with the molecular formula C10H8BrNO3 and a molecular weight of 270.08 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a carbamoyl group, which is further connected to a prop-2-enoic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid typically involves the reaction of 4-bromoaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and using an inert atmosphere to prevent oxidation.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as thiols or amines replace the bromine, forming new derivatives.

    Addition: The double bond in the prop-2-enoic acid moiety can undergo addition reactions with various electrophiles or nucleophiles, leading to the formation of addition products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and controlled temperatures to ensure selective and efficient reactions.

Scientific Research Applications

3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, while the carbamoyl and prop-2-enoic acid moieties contribute to its overall reactivity and stability. The compound may inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, leading to altered biochemical pathways and physiological effects.

Comparison with Similar Compounds

3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

(E)-4-(4-bromoanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNFUZCLEZJCRN-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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